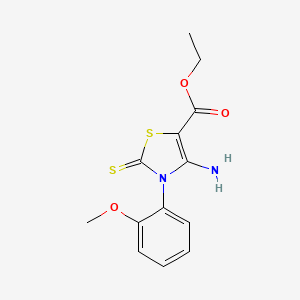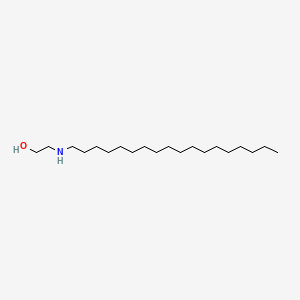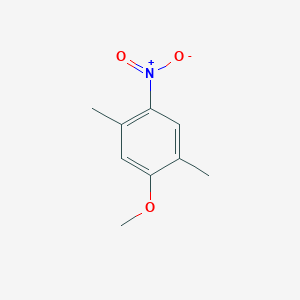![molecular formula C14H12N2O B3051205 10-Methyl-10,11-dihydro-5H-dibenzo[b,e][1,4]diazepin-11-one CAS No. 32047-69-1](/img/structure/B3051205.png)
10-Methyl-10,11-dihydro-5H-dibenzo[b,e][1,4]diazepin-11-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Methyl-10,11-dihydro-5H-dibenzo[b,e][1,4]diazepin-11-one is a chemical compound with a complex structure that belongs to the class of dibenzoazepines
Preparation Methods
The synthesis of 10-Methyl-10,11-dihydro-5H-dibenzo[b,e][1,4]diazepin-11-one typically involves multiple steps. One common method starts with the alkylation of iminodibenzyl with propargyl bromide using potassium carbonate as a base in dimethylformamide (DMF) at ambient temperature. This reaction produces 5-(prop-2-yn-1-yl)-10,11-dihydro-5H-dibenzo[b,f]azepine. The target compound is then obtained through Huisgen 1,3-dipolar cycloaddition with aromatic azides in the presence of copper sulfate pentahydrate as a catalyst and sodium ascorbate as a co-catalyst in a DMF-water mixture .
Chemical Reactions Analysis
10-Methyl-10,11-dihydro-5H-dibenzo[b,e][1,4]diazepin-11-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
10-Methyl-10,11-dihydro-5H-dibenzo[b,e][1,4]diazepin-11-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 10-Methyl-10,11-dihydro-5H-dibenzo[b,e][1,4]diazepin-11-one involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
10-Methyl-10,11-dihydro-5H-dibenzo[b,e][1,4]diazepin-11-one can be compared with other similar compounds such as:
10,11-Dihydro-5H-dibenzo[b,f]azepine: This compound shares a similar core structure but lacks the methyl group at the 10th position.
5H-Dibenzo[a,d]cyclohepten-5-ol: Another structurally related compound with different functional groups and properties
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Properties
CAS No. |
32047-69-1 |
|---|---|
Molecular Formula |
C14H12N2O |
Molecular Weight |
224.26 g/mol |
IUPAC Name |
5-methyl-11H-benzo[b][1,4]benzodiazepin-6-one |
InChI |
InChI=1S/C14H12N2O/c1-16-13-9-5-4-8-12(13)15-11-7-3-2-6-10(11)14(16)17/h2-9,15H,1H3 |
InChI Key |
NLKSFKLPWZLDGG-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2NC3=CC=CC=C3C1=O |
Canonical SMILES |
CN1C2=CC=CC=C2NC3=CC=CC=C3C1=O |
Key on ui other cas no. |
32047-69-1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1-(4-Amino-1,2,5-oxadiazol-3-yl)-5-phenyltriazol-4-yl]-morpholin-4-ylmethanone](/img/structure/B3051127.png)








![Phosphonium, [(4-methoxy-3-nitrophenyl)methyl]triphenyl-, bromide](/img/structure/B3051143.png)

